N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide
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Overview
Description
N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide is a synthetic compound that features a pyrrolidine ring, a trifluoromethyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carbamothioyl Group: This group can be introduced through reactions involving isothiocyanates and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the reactions. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbamothioyl group, converting it to a corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used to study the effects of trifluoromethyl and carbamothioyl groups on biological systems.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily . The pyrrolidine ring can interact with various receptors, potentially modulating their activity . The carbamothioyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
N-{[2-(pyrrolidin-1-yl)-5-(methyl)phenyl]carbamothioyl}acetamide: The methyl group instead of trifluoromethyl may alter its lipophilicity and reactivity.
Uniqueness
The presence of the trifluoromethyl group in N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide is a key differentiator, potentially enhancing its biological activity and making it a more potent compound in various applications .
Properties
Molecular Formula |
C14H16F3N3OS |
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Molecular Weight |
331.36 g/mol |
IUPAC Name |
N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C14H16F3N3OS/c1-9(21)18-13(22)19-11-8-10(14(15,16)17)4-5-12(11)20-6-2-3-7-20/h4-5,8H,2-3,6-7H2,1H3,(H2,18,19,21,22) |
InChI Key |
UWPIRNIJZXCXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Origin of Product |
United States |
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